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molecular formula C10H8Cl2O3S B8396127 2-[(2,4-Dichlorophenoxy)methyl]-1,3-oxathiolan-5-one CAS No. 63354-05-2

2-[(2,4-Dichlorophenoxy)methyl]-1,3-oxathiolan-5-one

Cat. No. B8396127
M. Wt: 279.14 g/mol
InChI Key: MXZKGVWNIMLANY-UHFFFAOYSA-N
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Patent
US04062670

Procedure details

A solution containing 10.25 g (0.05 mole) of 2,4-dichlorophenoxyacetaldehyde, 5.1 g (0.055 mole) of thioglycolic acid and 15 g (0.15 mole) of boron trifluoride etherate in 250 ml of ether was stirred at ambient temperature for 2 hours, washed with 5% aqueous sodium carbonate, dried, concentrated, and triturated with hexane to give 5.6 g of 2-(2,4-dichlorophenoxymethyl)-1,3-oxathiolan-5-one as an off-white crystalline solid melting at 59°-61°.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[O:4][CH2:5][CH:6]=[O:7].[C:13](O)(=[O:16])[CH2:14][SH:15].B(F)(F)F.CCOCC>CCOCC>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[O:4][CH2:5][CH:6]1[S:15][CH2:14][C:13](=[O:16])[O:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
10.25 g
Type
reactant
Smiles
ClC1=C(OCC=O)C=CC(=C1)Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
C(CS)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(OCC2OC(CS2)=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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